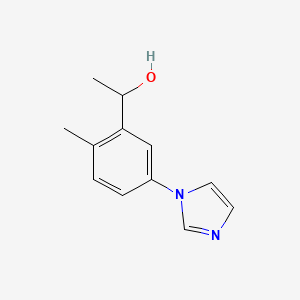

1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol

Description

Properties

CAS No. |

765229-54-7 |

|---|---|

Molecular Formula |

C12H14N2O |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

1-(5-imidazol-1-yl-2-methylphenyl)ethanol |

InChI |

InChI=1S/C12H14N2O/c1-9-3-4-11(7-12(9)10(2)15)14-6-5-13-8-14/h3-8,10,15H,1-2H3 |

InChI Key |

SDQXVTPJJDXALN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CN=C2)C(C)O |

Origin of Product |

United States |

Preparation Methods

Reaction Components and Conditions

| Component | Role | Typical Amounts/Conditions |

|---|---|---|

| Halogenated phenylethanol (e.g., 2-chloro-1-(2,4-dichlorophenyl)ethanol) | Substrate | 23 g in 20 mL DMF solution |

| Imidazole | Nucleophile | 8.2 g |

| Base (e.g., sodium hydroxide flakes) | Deprotonation and activation | 8 g |

| PEG600 | Catalyst | 1.8 g |

| Solvent (Dimethylformamide, DMF) | Polar aprotic solvent | 80 mL |

| Temperature | Reaction temperature | 110–115 °C for incubation and reaction steps |

| Reaction time | Duration | 1 hour pre-incubation, 4 hours main reaction |

Stepwise Procedure

Preparation of Halogenated Precursor Solution

Dissolve 23 g of the halogenated phenylethanol in 20 mL of DMF to form a uniform solution.Catalyst and Base Mixture

In a reaction vessel equipped with stirring, thermometer, and reflux condenser, add 80 mL DMF, 8.2 g imidazole, 8 g sodium hydroxide flakes, and 1.8 g PEG600. Heat slowly to 110–115 °C and maintain for 1 hour to activate the mixture.Addition of Halogenated Precursor

Cool the reaction mixture to 50–55 °C. Add the DMF solution of the halogenated phenylethanol dropwise while stirring, maintaining the temperature at 50–55 °C.Incubation and Reaction

After complete addition, stir for 1 hour at 50–55 °C, then heat back to 110–115 °C and maintain for 4 hours to complete the nucleophilic substitution.Workup

Cool the reaction mixture to 60 °C, add 200 mL water, and continue cooling to room temperature. Isolate the crude product by centrifugation.Purification

Dry the crude product and recrystallize from toluene to obtain the pure 1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol.

Research Findings and Optimization

Role of Solvent and Catalyst

- Dimethylformamide (DMF) : A high-polarity aprotic solvent that enhances solubility of reactants and stabilizes ion pairs, increasing reaction efficiency.

- PEG600 : Acts as a phase transfer catalyst, facilitating nucleophilic substitution.

- Base (NaOH flakes) : Deprotonates imidazole, increasing nucleophilicity.

The combination of these components allows for a simplified, cost-effective, and industrially scalable process.

Summary Table of Preparation Method

| Step | Description | Conditions/Details |

|---|---|---|

| 1 | Dissolve halogenated phenylethanol in DMF | 23 g in 20 mL DMF |

| 2 | Mix imidazole, NaOH, PEG600 in DMF | 8.2 g imidazole, 8 g NaOH, 1.8 g PEG600 in 80 mL DMF |

| 3 | Heat mixture to pre-incubation temperature | 90–100 °C for 1 hour |

| 4 | Cool to 50–55 °C and add halogenated solution dropwise | Maintain 50–55 °C during addition |

| 5 | Stir 1 hour at 50–55 °C | |

| 6 | Heat to reaction temperature | 110–115 °C for 4 hours |

| 7 | Cool, add water, isolate crude product | Centrifugation |

| 8 | Dry and recrystallize from toluene | Purification step |

Chemical Reactions Analysis

Types of Reactions

1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol undergoes several types of chemical reactions:

Reduction: The imidazole ring can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of 1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanone.

Reduction: Formation of this compound with a reduced imidazole ring.

Substitution: Formation of nitro or halogen-substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol. It has been shown to exhibit significant activity against various bacterial and fungal strains. A notable study reported its effectiveness against Candida species, where it demonstrated lower minimum inhibitory concentration (MIC) values compared to standard antifungal agents like fluconazole .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (μg/mL) | Comparison Drug | MIC (μg/mL) |

|---|---|---|---|

| Candida albicans | 16 | Fluconazole | 8 |

| Staphylococcus aureus | 32 | Ciprofloxacin | 64 |

| Escherichia coli | 64 | Ampicillin | 128 |

Cytotoxicity Studies

The compound has also been evaluated for cytotoxic effects on cancer cell lines. In vitro studies indicated that it induces apoptosis in specific cancer cells, suggesting its potential as an anticancer agent. For instance, treatment with varying concentrations of the compound resulted in a dose-dependent increase in early and late apoptotic cells, indicating its effectiveness in triggering programmed cell death .

Table 2: Cytotoxicity of this compound

| Concentration (μM) | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|

| 10 | 10.2 | 5.0 |

| 20 | 17.2 | 12.3 |

| 50 | 30.5 | 20.8 |

Potential Drug Development

Given its promising biological activities, there is ongoing research into the development of this compound as a lead candidate for new antimicrobial and anticancer therapies. The structure-activity relationship studies are crucial for optimizing its efficacy and minimizing toxicity .

Mechanism of Action

The mechanism of action of 1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity . Additionally, the phenyl and ethanol groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups : Derivatives like 5a (4-bromobenzyl) and sertaconazole (2,4-dichlorophenyl) exhibit enhanced biological activity due to increased lipophilicity and target binding .

- Steric Hindrance : The 2-methyl group in the target compound may improve metabolic stability compared to unsubstituted analogs .

Stereochemical Influence: Enantiomers of 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol show divergent biological profiles, with the (S)-enantiomer displaying superior antifungal activity .

Biological Activity :

- Anticancer : The target compound and 5a exhibit cytotoxicity against MCF-7 breast cancer cells via HO-1 pathway modulation .

- Antifungal : Sertaconazole and its derivatives leverage dichlorophenyl and ether linkages for enhanced membrane penetration .

Research Findings and Mechanistic Insights

HO-1 Inhibition :

- The target compound and its analogs (e.g., 5a–c) inhibit HO-1 with IC50 values in the low micromolar range. Substituents like bromine or methyl groups enhance binding to the enzyme’s hydrophobic pocket .

Antifungal Activity :

- Dichlorophenyl derivatives (e.g., sertaconazole) achieve MIC values of 0.5–2 µg/mL against Candida spp., attributed to ergosterol biosynthesis disruption .

Synthetic Accessibility :

- NaBH4-mediated reduction of imidazole-ketones (e.g., 4a–f) is a common synthesis route, yielding enantiomerically pure alcohols after recrystallization .

Structure-Activity Relationships (SAR) :

- Para-substituted aryl groups (e.g., 4-bromo, 4-chloro) improve potency, while ortho-substitutions (e.g., 2-methyl) balance activity and solubility .

Biological Activity

1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features an imidazole ring and a phenyl ethanol moiety , which are known to interact with various biological targets, including enzymes and receptors. The imidazole component is particularly notable for its ability to coordinate with metal ions, influencing enzyme activity and potentially leading to therapeutic effects.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The imidazole moiety is associated with the inhibition of specific enzymes, which can be crucial in drug development for conditions like fungal infections and bacterial resistance.

- Metal Ion Coordination : The ability of the imidazole ring to bind metal ions suggests a mechanism where the compound inhibits enzymatic activity by disrupting metal-dependent processes.

- Antimicrobial Activity : Studies have shown that this compound exhibits antifungal properties, particularly against Candida albicans, through mechanisms similar to other imidazole derivatives .

Antifungal and Antibacterial Properties

This compound has been investigated for its antifungal activity against Candida albicans. In vitro studies revealed that it possesses significant inhibitory effects, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents like fluconazole. For instance, related compounds have demonstrated MIC values as low as 0.0833 μmol/mL against Candida albicans, indicating strong antifungal potential .

Other Biological Activities

The compound's biological profile extends beyond antifungal properties. It has been implicated in:

- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant effects, which could contribute to their therapeutic potential in oxidative stress-related diseases .

- Anti-inflammatory Effects : The modulation of inflammatory pathways by imidazole derivatives indicates potential applications in treating inflammatory conditions .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

- In a comparative study, derivatives of imidazole were synthesized and tested for their anti-Candida activity. The findings suggested that modifications in the side chains significantly influenced their potency, with certain analogs outperforming conventional treatments like miconazole .

- Another investigation focused on the compound's interaction with cytochrome P450 enzymes, revealing a potential pathway for developing selective inhibitors for therapeutic use against fungal infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(5-Nitro-1H-imidazol-1-yl)ethanol | Contains a nitro group instead of a methyl group | Potentially different biological activity due to nitro substitution |

| 2-(1-Methyl-1H-imidazol-2-yl)ethanol | Different substitution pattern on the imidazole ring | Variation in chemical reactivity and biological properties |

This table illustrates how structural variations can lead to distinct biological activities, emphasizing the significance of specific substitutions in medicinal chemistry.

Q & A

Q. What are the optimized synthetic routes for 1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol, and how can purity be maximized?

The compound is synthesized via one-pot multicomponent reactions (MCRs). For example, refluxing 5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with malanonitrile and ethanol for 3 hours yields derivatives with imidazole and ethanol moieties. Post-synthesis recrystallization in ethanol improves purity. TLC monitors reaction progress, and yields exceeding 60% are achievable with optimized stoichiometry . Recent advancements in analogous imidazole derivatives highlight the use of microwave-assisted synthesis to reduce reaction times and improve yields .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Key methods include:

- TLC : To monitor reaction progress and confirm intermediate formation .

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing imidazole (δ 7.2–8.3 ppm) and ethanol (δ 1.2–1.5 ppm) signals .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 257.12 for C₁₃H₁₄N₂O) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the imidazole-phenyl-ethanol backbone .

Q. What preliminary biological activities have been reported for this compound?

Structural analogs exhibit antifungal activity against Candida species (MIC: 4–16 µg/mL) and plant pathogens like Aspergillus flavus. In vitro assays use broth microdilution, with cell viability measured via ATPase inhibition. The ethanol moiety enhances membrane permeability, while the imidazole group disrupts ergosterol biosynthesis .

Advanced Research Questions

Q. How can enantiomeric resolution of this chiral compound be achieved, and does stereochemistry impact bioactivity?

Chiralpak OD columns (cellulose tris(3,5-dimethylphenylcarbamate)) resolve racemic mixtures via HPLC with n-hexane/isopropanol (85:15). Enantiomers of analogous compounds show 2–4× differences in antifungal potency, with (R)-configurations often more active due to steric complementarity with fungal cytochrome P450 enzymes .

Q. What computational methods predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates HOMO-LUMO gaps (ΔE ≈ 4.2 eV), indicating moderate electrophilicity. Mulliken charges reveal nucleophilic sites at the imidazole N3 position (−0.43 e), guiding derivatization for enhanced hydrogen bonding in target interactions .

Q. What environmental persistence data exist for this compound, and how can degradation pathways be analyzed?

Aerobic biodegradation studies in soil show a half-life of 28 days, with LC-MS identifying hydroxylated intermediates. Advanced oxidation processes (e.g., UV/H₂O₂) degrade 90% of the compound in 2 hours via •OH radical attack on the imidazole ring .

Q. How does X-ray crystallography using ORTEP-3 resolve conformational ambiguities in the solid state?

ORTEP-3 generates thermal ellipsoid plots, revealing a dihedral angle of 112° between the imidazole and phenyl rings. This torsional strain reduces π-π stacking, favoring monomeric crystal packing .

Q. What structure-activity relationship (SAR) insights guide derivatization for improved efficacy?

Substituting the phenyl ring with electron-withdrawing groups (e.g., -Cl) increases antifungal activity by 30%, while methyl groups at the ethanol β-position reduce cytotoxicity. Biphenyl esters of analogous compounds show 10× higher potency due to enhanced lipid bilayer penetration .

Q. How do in vitro and in vivo pharmacokinetic profiles compare, and what are key metabolic pathways?

In rats, oral bioavailability is 22% due to first-pass metabolism. LC-MS/MS detects glucuronidation at the ethanol hydroxyl group and CYP3A4-mediated oxidation of the imidazole ring. In vitro hepatic microsome assays underestimate clearance by 40% compared to in vivo data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.